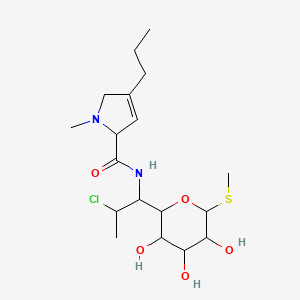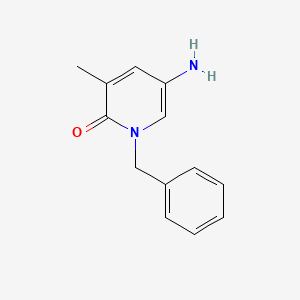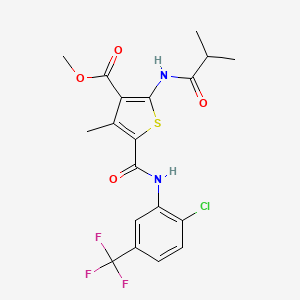
Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate is a chemical compound with the molecular formula C9H8Br2F8O3. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate typically involves the reaction of 4-bromo-3,3,4,4-tetrafluorobutanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.
Oxidation Reactions: It can undergo oxidation to form carbonyl compounds or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include substituted derivatives, alcohols, ethers, carbonyl compounds, and carboxylic acids .
Aplicaciones Científicas De Investigación
Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Employed in the modification of biomolecules for studying their interactions and functions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate involves its ability to react with nucleophiles and electrophiles due to the presence of reactive bromine and fluorine atoms. These reactions can lead to the formation of various derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-3,3,4,4-tetrafluorobutanol: A precursor in the synthesis of Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate.
Bis(4-bromo-3,3,4,4-tetrafluorobutyl) ether: Another compound with similar bromine and fluorine atoms but different functional groups.
Uniqueness
This compound is unique due to its carbonate functional group, which imparts distinct reactivity and stability compared to similar compounds. This makes it valuable in applications requiring specific chemical properties .
Propiedades
Fórmula molecular |
C9H8Br2F8O3 |
|---|---|
Peso molecular |
475.95 g/mol |
Nombre IUPAC |
bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate |
InChI |
InChI=1S/C9H8Br2F8O3/c10-8(16,17)6(12,13)1-3-21-5(20)22-4-2-7(14,15)9(11,18)19/h1-4H2 |
Clave InChI |
MUQGBJGKZUMVDU-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)OCCC(C(F)(F)Br)(F)F)C(C(F)(F)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


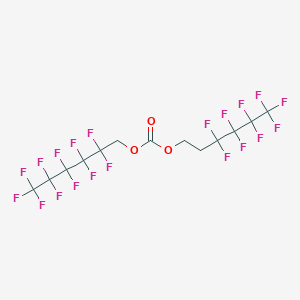
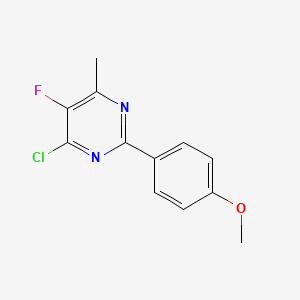
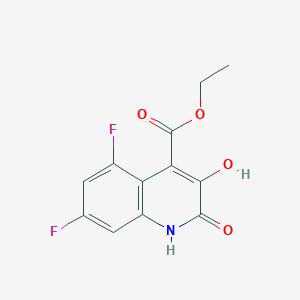
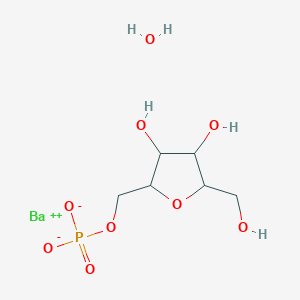
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
![[3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12078148.png)
